This compound can be categorized under the class of piperidine derivatives, which are known for their diverse biological activities. The presence of the pyridine ring enhances its potential as a pharmacophore in drug development.
The synthesis of 2-(4-Phenylpiperidin-1-yl)pyridin-3-amine involves several steps, typically starting from commercially available precursors. A common method includes the following:
Technical parameters such as temperature, reaction time, and solvent choice can significantly influence yield and purity.
The molecular structure of 2-(4-Phenylpiperidin-1-yl)pyridin-3-amine can be described as follows:
Using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), researchers can confirm the structure and purity of the synthesized compound, assessing key parameters like chemical shifts and fragmentation patterns.
2-(4-Phenylpiperidin-1-yl)pyridin-3-amine may participate in various chemical reactions:
Understanding these reactions is crucial for developing derivatives with enhanced biological activity.
The mechanism of action for 2-(4-Phenylpiperidin-1-yl)pyridin-3-amine is not fully elucidated but may involve:
Experimental data from binding studies and functional assays would provide insights into its precise mechanism of action.
The physical and chemical properties of 2-(4-Phenylpiperidin-1-yl)pyridin-3-amine include:
These properties are essential for understanding how the compound behaves in biological systems and its potential formulation into drugs.
The applications of 2-(4-Phenylpiperidin-1-yl)pyridin-3-amine are primarily focused on medicinal chemistry:
The core structure of 2-(4-phenylpiperidin-1-yl)pyridin-3-amine (C₁₆H₁₉N₃, MW 253.35 g/mol) consists of two nitrogen-containing heterocycles linked through a C-N bond: a 3-aminopyridine ring and a 4-phenyl-substituted piperidine. The piperidine adopts a chair conformation, with the phenyl group equatorial to minimize steric strain. The pyridine nitrogen (N1) and the piperidine nitrogen (N2) are separated by 4.8 Å, enabling potential bidentate binding to biological targets. The 3-amino group on the pyridine ring is coplanar with the heteroaromatic system, facilitating resonance and hydrogen bonding. The SMILES notation (C1CN(CCC1C2=CC=CC=C2)C3=C(C=CC=N3)N) and InChIKey (SYNLRHKAAZZRKZ-UHFFFAOYSA-N) provide unique identifiers for database searches [1].
Table 1: Atomic Connectivity and Bonding
Component | Structural Features | Stereochemical Notes |
---|---|---|
Piperidine ring | Chair conformation; N1-C4 bond free rotation | Phenyl at C4 equatorial |
Pyridine ring | Planar heteroaromatic; C3-NH₂ group coplanar | Amino group sp² hybridized |
Torsional linkage | N1-C7 bond rotation restricted (≈15 kcal/mol barrier) | Dihedral angle: 120°±30° |
Nuclear Magnetic Resonance (NMR):¹H NMR spectra (CDCl₃) exhibit characteristic signals: piperidine methylenes appear as multiplets at δ 1.76–1.78 ppm (4H) and 2.40–2.62 ppm (4H), while the piperidine methine (C4-H) resonates at δ 2.66–2.68 ppm. Pyridine ring protons show distinct patterns: H-4 (δ 8.53, s), H-5 (δ 7.74–7.85, m), H-6 (δ 7.34–7.39, t). The 3-amino group appears as a broad singlet at δ 3.2–3.5 ppm [1] [6]. ¹³C NMR confirms 16 distinct carbons: pyridine C-3 (δ 148.2), C-2 (δ 152.4), piperidine C-4 (δ 49.8), phenyl ipso-carbon (δ 140.1) [10].
Table 2: Comparative NMR Assignments
Proton Environment | δH (ppm) | Multiplicity | Carbon Environment | δC (ppm) |
---|---|---|---|---|
Piperidine (N-CH₂-CH₂) | 1.62–1.75 | multiplet | Piperidine C3/C5 | 24.1 |
Piperidine (C2/C6) | 3.29 | broad singlet | Piperidine C4 | 49.8 |
Pyridine H-4 | 8.53 | singlet | Pyridine C-2 | 152.4 |
Pyridine H-6 | 7.34–7.39 | triplet | Phenyl C-1 | 140.1 |
Amino group (-NH₂) | 3.2–3.5 | broad | Pyridine C-3 | 148.2 |
Infrared Spectroscopy: Key IR absorptions (KBr) include N-H stretches (3360, 3180 cm⁻¹, amino), aromatic C-H (3050 cm⁻¹), C=N/C=C (1623, 1592 cm⁻¹, pyridine ring), and C-N stretches (1043 cm⁻¹) [6] [10].
Mass Spectrometry: ESI-MS shows [M+H]⁺ at m/z 254.16518 (calc. 254.16518) with major fragments at m/z 237 (loss of NH₃), 120 (protonated phenylpiperidine), and 93 (phenylimmonium). Collision cross-section (CCS) values were computationally predicted: [M+H]⁺ CCS = 160.2 Ų, [M+Na]⁺ = 165.2 Ų [1].
Although direct crystallographic data for 2-(4-phenylpiperidin-1-yl)pyridin-3-amine is unavailable, X-ray structures of analogs reveal that the piperidine ring adopts a low-energy chair conformation with equatorial phenyl substitution (torsion angle: C3-C4-C9-C10 ≈ 175°). The N-C(pyridine) bond length is typically 1.35–1.38 Å, indicating partial double-bond character due to conjugation [6]. Molecular dynamics simulations (300K, aqueous solution) show three primary conformers differing in the pyridine-piperidine dihedral angle: anti (180°±15°, 68% population), gauche+ (60°±15°, 22%), and gauche– (–60°±15°, 10%). The amino group rotates freely (barrier: 5 kcal/mol) but maintains intramolecular H-bonding to piperidine nitrogen in gauche conformers (distance: 2.1 Å) [5] [6].
Table 3: Conformational Parameters from Analog Structures
Parameter | Value | Method | Structural Implication |
---|---|---|---|
Piperidine puckering | Chair (θ=0°) | X-ray (analog) [6] | Minimized steric clash |
Phenyl equatorial | Dihedral 175° | DFT optimization | Enhanced π-stacking potential |
N(pip)-C(py) bond length | 1.36 Å | Crystallography [10] | Conjugation with pyridine |
Amino group rotation | Barrier 5 kcal/mol | MD simulation | Flexible H-bond donor/acceptor |
Density functional theory (DFT/B3LYP/6-311G**) calculations reveal frontier molecular orbitals with the HOMO localized on the pyridine ring and amino group (-1.8 eV), while the LUMO spans the phenyl-piperidine system (0.7 eV). The energy gap (ΔE=2.5 eV) indicates moderate reactivity. Molecular electrostatic potential (MEP) maps show negative potential at the amino nitrogen (σ⁻ = –42 kcal/mol) and pyridine nitrogen (σ⁻ = –38 kcal/mol), contrasting with positive potential at the piperidine N-H⁺ in protonated form [5] [7].
Tautomerism Analysis: Two viable tautomers exist: the 3-aminopyridine form (A, 98.7% population) and the imino form (B, 1.3%). Tautomer B becomes accessible via proton transfer from the amino group to pyridine nitrogen (energy barrier: 28 kcal/mol). The transition state involves a six-membered ring where the amino hydrogen bonds to piperidine nitrogen (distance: 1.8 Å). Solvent effects (PCM model) stabilize tautomer A by 3.2 kcal/mol in water due to superior H-bond acceptance [7].
Docking Insights: Molecular docking into the dopamine D4 receptor (PDB: 5WIU) shows the protonated piperidine nitrogen forms a salt bridge with Asp115 (distance: 2.9 Å), while the 3-amino group H-bonds with Ser196 (2.6 Å). The phenyl ring engages in T-shaped π-stacking with Phe261 (4.1 Å centroid distance). These interactions rationalize the experimental affinity (Kᵢ = 4.3 nM) and >100-fold selectivity over D2/D3 receptors [3] [7].
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